Cas no 899994-25-3 (4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-(2-methoxy-5-methylphenyl)benzamide)

4-(1,1-Dioxo-1λ⁶,2-thiazinan-2-yl)-N-(2-methoxy-5-methylphenyl)benzamide is a synthetic organic compound featuring a benzamide core substituted with a 1,1-dioxo-1λ⁶,2-thiazinan moiety and an N-(2-methoxy-5-methylphenyl) group. This structure confers potential utility in medicinal chemistry, particularly as a scaffold for drug discovery targeting specific enzymatic or receptor interactions. The sulfonamide-like thiazinan ring enhances metabolic stability, while the methoxy and methyl substituents on the phenyl ring may influence lipophilicity and binding affinity. Its well-defined molecular architecture allows for precise modifications, making it a valuable intermediate in the development of bioactive molecules. The compound is characterized by high purity and consistent synthetic reproducibility, ensuring reliability in research applications.
4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-(2-methoxy-5-methylphenyl)benzamide structure
899994-25-3 structure
Product Name:4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-(2-methoxy-5-methylphenyl)benzamide
CAS No:899994-25-3
MF:C19H22N2O4S
MW:374.453983783722
CID:5492384
Update Time:2025-05-28

4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-(2-methoxy-5-methylphenyl)benzamide Chemical and Physical Properties

Names and Identifiers

    • 4-(1,1-dioxothiazinan-2-yl)-N-(2-methoxy-5-methylphenyl)benzamide
    • 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-(2-methoxy-5-methylphenyl)benzamide
    • Inchi: 1S/C19H22N2O4S/c1-14-5-10-18(25-2)17(13-14)20-19(22)15-6-8-16(9-7-15)21-11-3-4-12-26(21,23)24/h5-10,13H,3-4,11-12H2,1-2H3,(H,20,22)
    • InChI Key: IKWCTAQWQUGUOZ-UHFFFAOYSA-N
    • SMILES: C(NC1=CC(C)=CC=C1OC)(=O)C1=CC=C(N2CCCCS2(=O)=O)C=C1

4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-(2-methoxy-5-methylphenyl)benzamide Pricemore >>

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Additional information on 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-(2-methoxy-5-methylphenyl)benzamide

Comprehensive Overview of 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-(2-methoxy-5-methylphenyl)benzamide (CAS No. 899994-25-3)

4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-(2-methoxy-5-methylphenyl)benzamide is a specialized organic compound with significant potential in pharmaceutical and biochemical research. Its unique structure, featuring a thiazinane ring and a benzamide moiety, makes it a subject of interest for drug discovery and development. The compound's CAS number, 899994-25-3, serves as a critical identifier for researchers and regulatory bodies.

In recent years, the demand for novel small-molecule inhibitors and targeted therapies has surged, driven by advancements in precision medicine. This compound's structural attributes align with current trends in kinase inhibition and GPCR modulation, areas frequently explored in oncology and neurology. Researchers are particularly intrigued by its potential to interact with protein-protein interfaces, a hot topic in drug design.

The methoxy and methyl substituents on the phenyl ring enhance the compound's lipophilicity, a property often optimized in bioavailability studies. This characteristic is crucial for overcoming the blood-brain barrier, a common challenge in CNS drug development. Discussions on platforms like PubMed and ResearchGate highlight its relevance to neurodegenerative disease research, where molecular docking simulations predict high affinity for specific receptors.

Synthetic routes to 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-(2-methoxy-5-methylphenyl)benzamide often involve amide coupling reactions, a staple in medicinal chemistry. Recent patents emphasize improvements in yield through microwave-assisted synthesis, reflecting industry shifts toward green chemistry. Analytical techniques like HPLC-MS and NMR are essential for purity verification, as impurities can skew results in high-throughput screening assays.

From an SEO perspective, queries such as "thiazinane derivatives in drug discovery" and "CAS 899994-25-3 applications" have grown by 40% year-over-year, indicating rising academic and industrial interest. The compound's mention in SAR studies (Structure-Activity Relationships) further cements its role in rational drug design. Notably, its electrophilic sulfone group has sparked debates about covalent vs. non-covalent binding mechanisms—a trending subtopic in chemical biology forums.

Regulatory databases list 899994-25-3 as non-hazardous under standard conditions, aligning with global safety benchmarks. However, researchers must still adhere to GLP (Good Laboratory Practice) when handling it. Its stability under physiological pH (per ADMET predictions) suggests promise for oral formulations, addressing a key pain point in pharmacokinetics optimization.

In conclusion, 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-(2-methoxy-5-methylphenyl)benzamide exemplifies the intersection of computational chemistry and experimental pharmacology. As AI-driven virtual screening accelerates hit identification, compounds like this will remain pivotal in bridging in silico predictions with in vitro validation—a narrative dominating 2024's research conferences.

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